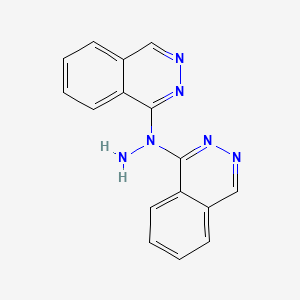

Phthalazine, 1,1'-hydrazonobis-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

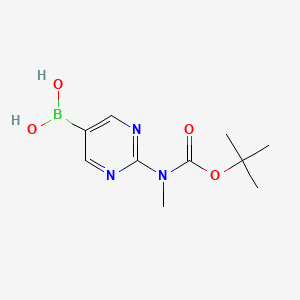

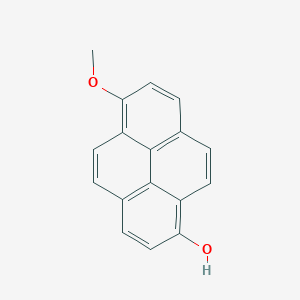

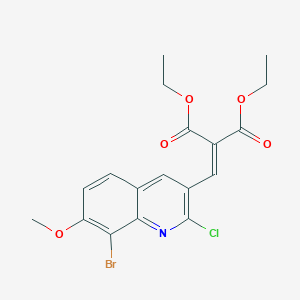

Phthalazine, also known as benzo-orthodiazine or benzopyridazine, is a heterocyclic organic compound with the molecular formula C8H6N2 . It is isomeric with other naphthyridines including quinoxaline, cinnoline, and quinazoline . The molecule of Phthalazine, 1,1’-hydrazonobis- contains a total of 34 atoms, including 12 Hydrogen atoms, 16 Carbon atoms, and 6 Nitrogen atoms .

Synthesis Analysis

Phthalazine can be obtained by the condensation of w-tetrabromorthoxylene with hydrazine, or by the reduction of chlorphthalazine with phosphorus and hydroiodic acid . In a recent study, zinc ferrite nanoparticles were used for the synthesis of 1H-pyrazolo [1,2-b] phthalazine-5,10-dione derivatives by one-pot coupling reaction of phthalhydrazide, aromatic aldehyde, and malononitrile under conventional reflux condition .Chemical Reactions Analysis

Phthalazine possesses basic properties and forms addition products with alkyl iodides . Upon oxidation with alkaline potassium permanganate, it yields pyridazine dicarboxylic acid. Zinc and hydrochloric acid decompose it with the formation of orthoxylylene diamine . A recent study used zinc ferrite nanoparticles for the synthesis of 1H-pyrazolo [1,2-b] phthalazine-5,10-dione derivatives by one-pot coupling reaction of phthalhydrazide, aromatic aldehyde, and malononitrile under conventional reflux condition .Physical And Chemical Properties Analysis

Phthalazine appears as pale yellow needles. It has a molar mass of 130.150 g·mol−1. It has a melting point of 90 to 91 °C and decomposes at a boiling point of 315 to 317 °C. It is miscible in water and has a pKa of 3.39 .Mechanism of Action

While specific information on the mechanism of action of Phthalazine, 1,1’-hydrazonobis- is not available, phthalazine derivatives have been shown to have diverse biological activities. For instance, they have been used as antimicrobial agents , and have shown promising cytotoxic activities against a panel of cancer cells .

Safety and Hazards

Future Directions

Phthalazine derivatives have shown promising results in various fields, particularly in pharmacology. They have been used as antimicrobial agents , and have shown promising cytotoxic activities against a panel of cancer cells . Future research could focus on exploring the potential of Phthalazine, 1,1’-hydrazonobis- and its derivatives in these areas.

properties

CAS RN |

103429-71-6 |

|---|---|

Molecular Formula |

C16H12N6 |

Molecular Weight |

288.31 g/mol |

IUPAC Name |

1,1-di(phthalazin-1-yl)hydrazine |

InChI |

InChI=1S/C16H12N6/c17-22(15-13-7-3-1-5-11(13)9-18-20-15)16-14-8-4-2-6-12(14)10-19-21-16/h1-10H,17H2 |

InChI Key |

OFDIGVKKNVCXQM-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=NN=C2N(C3=NN=CC4=CC=CC=C43)N |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN=C2N(C3=NN=CC4=CC=CC=C43)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-(1,3-benzodioxol-5-yl)-3-[[3-[4-[2-(4-hydroxy-3-iodophenyl)ethylamino]-4-oxobutoxy]-4,5-dimethoxyphenyl]methyl]-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid](/img/structure/B3183734.png)

![Acetic acid, [4-(hydroxymethyl)phenoxy]-, ethyl ester](/img/structure/B3183790.png)